2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole is a chemical compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole typically involves the reaction of 3,4-dimethoxyaniline with a suitable benzoyl chloride derivative under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzodiazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced benzodiazole derivatives.
Substitution: Substituted benzodiazole compounds with various functional groups.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, it can interact with neurotransmitter receptors, influencing neurological pathways and exhibiting potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activities.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with a triazole ring, exhibiting different chemical properties and applications.
Uniqueness
2-(3,4-Dimethoxyphenyl)-1-methyl-1H-1,3-benzodiazole is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-18-13-7-5-4-6-12(13)17-16(18)11-8-9-14(19-2)15(10-11)20-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFUWWHZABCMTIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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